molecular formula C9H10N4OS B2707025 N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1209647-58-4

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2707025
CAS No.: 1209647-58-4
M. Wt: 222.27
InChI Key: URRZFISTFWQMHO-UHFFFAOYSA-N
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Description

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide is a heterocyclic compound that features both thiazole and pyrazole rings. These rings are known for their significant biological activities and are commonly found in various pharmaceutical agents. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific fields.

Properties

IUPAC Name

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c1-6-5-15-8(12-6)4-10-9(14)7-2-3-11-13-7/h2-3,5H,4H2,1H3,(H,10,14)(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRZFISTFWQMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CNC(=O)C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves the formation of the thiazole and pyrazole rings followed by their coupling. One common method includes the cyclization of appropriate thioamides and hydrazines under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis with intermediate purification steps to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole or pyrazole rings .

Scientific Research Applications

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-1,3-thiazol-2-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide
  • 2,4-Disubstituted thiazoles
  • Benzothiazole derivatives

Uniqueness

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide stands out due to its unique combination of thiazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and a broad spectrum of biological activities, making it a valuable compound for various research and industrial applications .

Biological Activity

N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, particularly focusing on its anticancer properties.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C9H10N4OS
Molecular Weight 210.26 g/mol
IUPAC Name This compound
CAS Number 1157632-32-0

The structure features a thiazole ring and a pyrazole moiety, which are crucial for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Thiazole Ring : This can be achieved through condensation reactions involving thioamides and α-haloketones.
  • Synthesis of the Pyrazole Moiety : The pyrazole can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Final Coupling : The final product is obtained by coupling the thiazole and pyrazole intermediates under controlled conditions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research efforts:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Xia et al. A549 (Lung Cancer)49.85Induces apoptosis
Li et al. MCF7 (Breast Cancer)0.46Inhibits Aurora-A kinase
Sun et al. NCI-H460 (Lung Cancer)0.39Induces autophagy without apoptosis
Mohareb et al. Various Cancer Types0.01 - 31.5Broad-spectrum cytotoxicity across multiple cell lines

These findings suggest that the compound can effectively inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and kinase inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Aurora Kinases : These are key regulators of cell division; inhibition leads to cell cycle arrest and apoptosis in cancer cells.
  • Cell Signaling Pathways : The compound may modulate pathways involved in cell survival and proliferation, leading to enhanced anticancer effects.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • In Vivo Studies : Animal models treated with this compound exhibited significant tumor reduction compared to controls.
  • Combination Therapies : When used in conjunction with established chemotherapeutics, the compound demonstrated synergistic effects, enhancing overall treatment efficacy.

Q & A

Q. Key Considerations :

  • Purification typically involves column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization .
  • Yields range from 17–61% depending on substituent steric effects and catalyst efficiency .

Basic: How is the structure of this compound confirmed post-synthesis?

Methodological Answer:
Structural validation employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., pyrazole C-3 carboxamide at δ 160–165 ppm, thiazole methyl at δ 2.4–2.6 ppm) .
  • HRMS : Exact mass analysis (e.g., ESI-HRMS m/z [M+H]+^+) verifies molecular formula .
  • X-ray crystallography : Resolves tautomeric ambiguity (e.g., pyrazole NH vs. thiazole protonation states) .

Example :
In analogous pyrazole-thiazole hybrids, X-ray data revealed a planar pyrazole ring with a dihedral angle of 12.5° relative to the thiazole, influencing π-π stacking in crystallography .

Advanced: How can synthetic yields be optimized for sterically hindered derivatives?

Methodological Answer:
Low yields (e.g., 17% in copper-catalyzed protocols ) are addressed via:

  • Catalyst screening : Pd(OAc)2_2/Xantphos systems improve coupling efficiency for bulky substituents .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 48 hours) and improves regioselectivity .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Data-Driven Approach :
Computational reaction path searches (e.g., quantum chemical calculations) predict optimal conditions, reducing trial-and-error experimentation .

Advanced: How to resolve contradictory biological activity data across analogs?

Methodological Answer:
Contradictions arise from:

  • Tautomerism : Pyrazole-thiazole hybrids exhibit pH-dependent tautomeric states, altering binding affinities (e.g., NH vs. N-methylated forms) .
  • Substituent electronic effects : Electron-withdrawing groups (e.g., -NO2_2) on the pyrazole ring enhance enzyme inhibition (e.g., IC50_{50} values vary 10-fold between -CH3_3 and -CF3_3 analogs) .

Q. Experimental Design :

  • Conduct parallel assays under controlled pH and redox conditions.
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Advanced: What computational tools predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT calculations : Model transition states for nucleophilic attacks (e.g., Fukui indices identify reactive pyrazole C-4 positions) .
  • Molecular docking : Predicts binding modes with biological targets (e.g., kinase ATP pockets) using AutoDock Vina .
  • Machine learning : Trains on reaction databases to recommend optimal catalysts/solvents (e.g., ICReDD’s AI-driven platforms) .

Case Study :
ICReDD’s hybrid computational-experimental workflow reduced reaction optimization time by 70% for pyrazole-triazole hybrids .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Stability : Susceptible to hydrolysis at the carboxamide bond under acidic/basic conditions.
  • Storage : Store at –20°C in inert atmosphere (argon) with desiccants. Solutions in DMSO are stable for ≤6 months at –80°C .

Degradation Analysis :
Monitor via HPLC-MS; degradation products include pyrazole-3-carboxylic acid and 4-methylthiazole fragments .

Advanced: How to design structure-activity relationship (SAR) studies for this scaffold?

Methodological Answer:

  • Core modifications : Vary thiazole substituents (e.g., 4-methyl vs. 4-chloro) and pyrazole N-alkylation .
  • Bioisosteric replacement : Replace thiazole with oxazole or pyridine to assess potency changes .
  • 3D-QSAR : Build CoMFA/CoMSIA models using IC50_{50} data from ≥20 analogs .

Example :
In pyrazole-carboxamide analogs, 4-methylthiazole improved solubility (LogP reduced by 0.5) vs. phenyl substituents .

Advanced: What analytical techniques distinguish polymorphic forms of this compound?

Methodological Answer:

  • PXRD : Identifies crystalline vs. amorphous phases (e.g., sharp peaks at 2θ = 12.5°, 18.2° for Form I) .
  • DSC/TGA : Polymorphs exhibit distinct melting points (e.g., Form I: 178°C; Form II: 165°C) .
  • Solid-state NMR : Resolves hydrogen-bonding networks (e.g., NH···N thiazole interactions) .

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